molecular formula C5H3ClINO B068660 5-Chloro-3-iodopyridin-2(1H)-one CAS No. 188057-28-5

5-Chloro-3-iodopyridin-2(1H)-one

Cat. No.: B068660
CAS No.: 188057-28-5
M. Wt: 255.44 g/mol
InChI Key: DKIIUJUXHIPYFQ-UHFFFAOYSA-N
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Description

5-Chloro-3-iodopyridin-2(1H)-one: is a halogenated heterocyclic compound with the molecular formula C5H3ClINO and a molecular weight of 255.44 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and iodine atoms in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-iodopyridin-2(1H)-one typically involves halogenation reactions. One common method is the iodination of 5-chloropyridin-2(1H)-one using iodine and a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-iodopyridin-2(1H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines and pyridinones, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Chemistry: 5-Chloro-3-iodopyridin-2(1H)-one is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also used in the development of new bioactive molecules with potential therapeutic applications .

Medicine: Its unique structure allows for the development of selective inhibitors and modulators .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and ligands for various chemical processes .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3-iodopyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring. The presence of both chlorine and iodine atoms provides distinct reactivity and selectivity in chemical reactions, making it a versatile compound for various applications. Its unique structure also allows for the development of novel bioactive molecules with enhanced potency and selectivity .

Properties

IUPAC Name

5-chloro-3-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClINO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIIUJUXHIPYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598932
Record name 5-Chloro-3-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188057-28-5
Record name 5-Chloro-3-iodo-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188057-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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